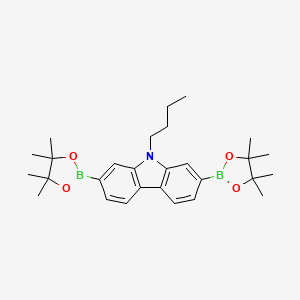
9-Butyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9-Butyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole” is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This compound, in particular, features two boronate ester groups, which are often used in Suzuki-Miyaura cross-coupling reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-Butyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole” typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination or the Ullmann reaction.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms are increasingly used to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-quinones.
Reduction: Reduction reactions can be used to modify the electronic properties of the carbazole core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.
Major Products
Oxidation: Carbazole-quinones.
Reduction: Reduced carbazole derivatives.
Substitution: Various arylated or vinylated carbazole derivatives.
Scientific Research Applications
“9-Butyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole” has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Potential intermediate in the synthesis of biologically active carbazole derivatives.
Materials Science: Utilized in the development of novel polymers and materials with unique electronic properties.
Mechanism of Action
The mechanism of action for this compound largely depends on its application:
In Organic Electronics: It acts as a charge transport material, facilitating the movement of electrons or holes in devices.
In Pharmaceuticals: The carbazole core can interact with various biological targets, including enzymes and receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
9-Butylcarbazole: Lacks the boronate ester groups, making it less versatile in cross-coupling reactions.
2,7-Dibromo-9H-carbazole: Contains bromine atoms instead of boronate esters, used in different types of coupling reactions.
9-Ethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
“9-Butyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole” is unique due to the presence of both the butyl group and the boronate ester groups, which provide a balance of hydrophobicity and reactivity, making it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C28H39B2NO4 |
|---|---|
Molecular Weight |
475.2 g/mol |
IUPAC Name |
9-butyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |
InChI |
InChI=1S/C28H39B2NO4/c1-10-11-16-31-23-17-19(29-32-25(2,3)26(4,5)33-29)12-14-21(23)22-15-13-20(18-24(22)31)30-34-27(6,7)28(8,9)35-30/h12-15,17-18H,10-11,16H2,1-9H3 |
InChI Key |
WOCVLHAJFAJVOY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(N3CCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















